molecular formula C10H14N2O2 B1271223 4-Propoxybenzohydrazide CAS No. 64328-60-5

4-Propoxybenzohydrazide

Cat. No. B1271223
CAS RN: 64328-60-5
M. Wt: 194.23 g/mol
InChI Key: VPDVPMYHIZEJBB-UHFFFAOYSA-N
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Description

4-Propoxybenzohydrazide is a chemical compound with the CAS Number: 64328-60-5 . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The molecular structure of 4-Propoxybenzohydrazide can be represented by the Inchi Code: 1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) .

Scientific Research Applications

Pesticide Analysis

4-Propoxybenzohydrazide plays a role in the field of pesticide analysis. Boeris et al. (2014) utilized high-performance liquid chromatography combined with multivariate curve resolution for the quantification of common pesticides including propoxur, carbaryl, and others in complex matrices such as fruit and vegetable samples (Boeris, Arancibia, & Olivieri, 2014).

Electrochemical Immunosenors

In 2020, Shi et al. developed an electrochemical immunosensor for aflatoxin B1 using Au nanoparticles-poly 4-aminobenzoic acid supported graphene. This method demonstrates the potential of 4-aminobenzoic acid derivatives, closely related to 4-Propoxybenzohydrazide, in sensitive and specific detection of toxins in agricultural products (Shi et al., 2020).

Antioxidant/Radical Scavenger Activity

4-Propoxybenzohydrazide and its derivatives have been researched for their antioxidant properties. For example, Kálai et al. (2009) identified a highly active PARP inhibitor with antioxidant/radical scavenger activity among 4-carboxamido-1H-benzimidazoles substituted with nitroxides (Kálai et al., 2009).

Antimicrobial Applications

Derivatives of 4-Propoxybenzohydrazide have shown potential in antimicrobial applications. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives, including 4-thiomorpholin-4ylbenzohydrazide, and tested them for antimicrobial activity, revealing new bioactive molecules with potential therapeutic applications (Kardile & Kalyane, 2010).

Nanoparticle Systems for Fungicide Delivery

In agricultural applications, 4-Propoxybenzohydrazide derivatives can be involved in the development of nanoparticle systems for the controlled release of fungicides. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides, which could lead to more efficient and environmentally friendly pest control solutions (Campos et al., 2015).

Apoptosis-Inducing Properties in Cancer Research

Derivatives of 4-Propoxybenzohydrazide have been explored for their anticancer properties. Magedov et al. (2007) discovered new heterocyclic podophyllotoxin analogues with apoptosis-inducing properties in cancer cells, providing potential leads in anticancer drug design (Magedov et al., 2007).

properties

IUPAC Name

4-propoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVPMYHIZEJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366264
Record name 4-propoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxybenzohydrazide

CAS RN

64328-60-5
Record name 4-propoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Liu, J Liang, Y Yu, X Han, L Yu, F Chen… - Journal of Medicinal …, 2022 - ACS Publications
Influenza A viruses possess a high antigenic shift, and the approved anti-influenza drugs are extremely limited, which makes the development of novel anti-influenza drugs for the …
Number of citations: 8 pubs.acs.org
K Torisu, K Kobayashi, M Iwahashi, H Egashira… - European journal of …, 2005 - Elsevier
A series of N-(p-alkoxy)benzoyl-5-methoxy-2-methylindole-3-acetic acids and N-(p-butoxy)benzoyl-2-methylindole-4-acetic acid were discovered as new chemical leads for a …
Number of citations: 26 www.sciencedirect.com

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